![molecular formula C10H18N2O2 B12839471 tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12839471.png)
tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-amino-2-azabicyclo[310]hexane-2-carboxylate is a bicyclic compound with a unique structure that incorporates both an amino group and a carboxylate ester
Preparation Methods
The synthesis of tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through several routes. One common method involves the Mannich reaction, which is the condensation of a carbonyl compound, formaldehyde, and a primary or secondary amine. Another approach is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry . Industrial production methods may involve catalytic hydrogenation and other scalable reactions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted derivatives of the original compound.
Scientific Research Applications
tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, especially in the development of sp3-rich chemical space.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of molecules with improved solubility and bioavailability.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved often include inhibition or activation of biochemical processes, which can lead to therapeutic effects in medicinal applications.
Comparison with Similar Compounds
tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1S,3S,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
These compounds share similar bicyclic structures but differ in the positioning of functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific arrangement of the amino and carboxylate groups, which can influence its interactions with molecular targets and its overall stability.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-4-10(11)6-7(10)12/h7H,4-6,11H2,1-3H3 |
InChI Key |
KFHYGNJZIANHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




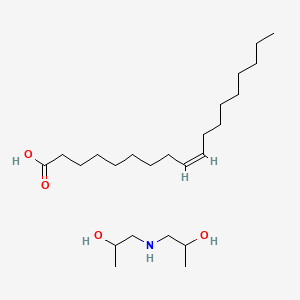
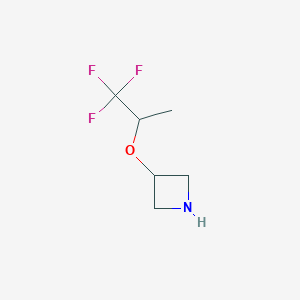

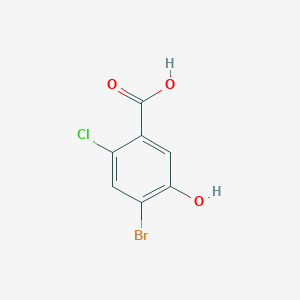
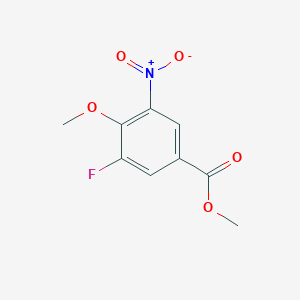
amino]benzoyl]oxy]benzoic acid](/img/structure/B12839435.png)
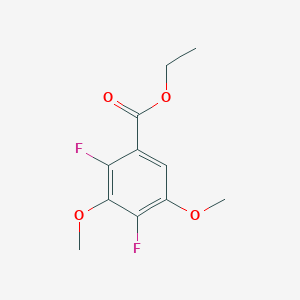
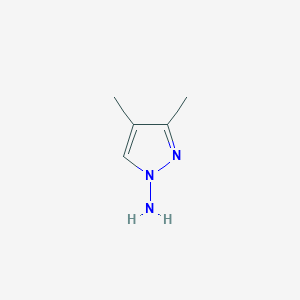
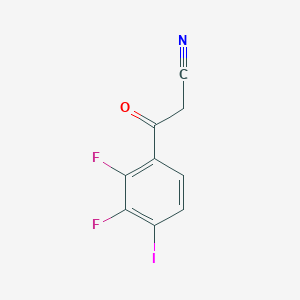
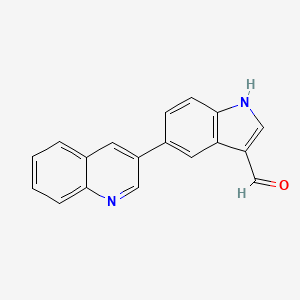
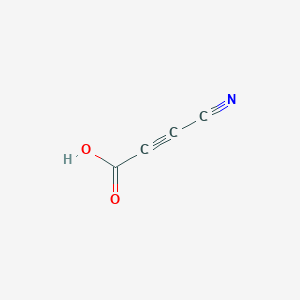
![tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12839485.png)
